

## Commercial suppliers and pricing for Elacestrant-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Elacestrant-d4-1

Cat. No.: B12366413 Get Quote

## Elacestrant-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals.

This in-depth technical guide provides comprehensive information on Elacestrant-d4, a deuterated analog of the selective estrogen receptor degrader (SERD), Elacestrant. This document outlines its commercial availability, biological activity, and detailed experimental protocols for its use in preclinical research.

## **Commercial Availability and Pricing**

Elacestrant-d4 is available from several commercial suppliers for research purposes. While specific pricing is often provided upon request, the following table summarizes key information from prominent vendors. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.



| Supplier             | Catalog<br>Number | Other<br>Deuterated<br>Variants                         | Purity | Formulation |
|----------------------|-------------------|---------------------------------------------------------|--------|-------------|
| MedChemExpres<br>s   | HY-19822S         | Elacestrant-d4-1,<br>Elacestrant-d6,<br>Elacestrant-d10 | >98%   | Solid       |
| InvivoChem           | V89578            | Not specified                                           | ≥98%   | Solid       |
| Selleck<br>Chemicals | S12848045         | Not specified                                           | >99%   | Solid       |

Note: Pricing for Elacestrant-d4 is typically available by requesting a quote from the respective supplier.

## **Biological Activity and Data**

Elacestrant is a potent and orally bioavailable SERD that functions by binding to the estrogen receptor (ER) and promoting its degradation[1]. The deuterated form, Elacestrant-d4, is expected to exhibit a similar mechanism of action but may have altered pharmacokinetic properties due to the kinetic isotope effect, potentially leading to increased metabolic stability[2].

| Parameter | Value  | Receptor | Reference    |
|-----------|--------|----------|--------------|
| IC50      | 48 nM  | ERα      | [3][4][5][6] |
| IC50      | 870 nM | ERβ      | [3][4][5][6] |

## **Synthesis**

The synthesis of Elacestrant-d4 involves the strategic incorporation of deuterium atoms into the Elacestrant molecule. This is typically achieved through methods such as the use of deuterated precursors or through hydrogen-deuterium exchange reactions on the non-deuterated Elacestrant molecule[2].



# Experimental Protocols In Vitro Estrogen Receptor Degradation Assay

This protocol is designed to assess the ability of Elacestrant-d4 to induce the degradation of  $ER\alpha$  in a cell-based assay.

#### Materials:

- MCF-7 breast cancer cells
- Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
- Elacestrant-d4
- Fulvestrant (as a positive control)
- DMSO (vehicle control)
- Lysis buffer
- Primary antibody against ERα
- Secondary antibody (HRP-conjugated)
- · Chemiluminescent substrate
- Western blotting equipment

#### Procedure:

- Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of Elacestrant-d4 (e.g., 0.1, 1, 10, 100 nM) or controls (DMSO, Fulvestrant) for 24 hours.
- Lyse the cells and quantify the total protein concentration.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.



- Probe the membrane with the primary anti-ERα antibody, followed by the HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the extent of ER $\alpha$  degradation relative to the vehicle control.

### In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Elacestrantd4 in a mouse xenograft model using ER-positive breast cancer cells.

#### Materials:

- Female immunodeficient mice (e.g., BALB/c nude)
- MCF-7 cells
- Matrigel
- Elacestrant-d4
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice.
- Allow the tumors to reach a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Randomize the mice into treatment groups (vehicle control, Elacestrant-d4 at various doses).
- Administer Elacestrant-d4 or vehicle daily via oral gavage.
- Measure tumor volume with calipers every 2-3 days.



- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ER $\alpha$  levels).

### **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of Elacestrant-d4 as a SERD.





Click to download full resolution via product page

Caption: Preclinical experimental workflow for Elacestrant-d4.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. mdpi.com [mdpi.com]



- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Endocrine Therapy of Estrogen Receptor-Positive Breast Cancer Cells: Early Differential Effects on Stem Cell Markers PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial suppliers and pricing for Elacestrant-d4-1].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12366413#commercial-suppliers-and-pricing-for-elacestrant-d4-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com